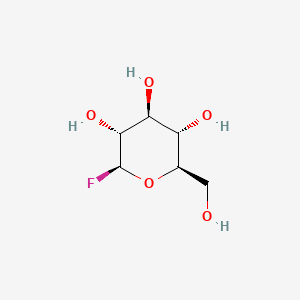

b-D-Glucopyranosyl fluoride

CAS No.:

Cat. No.: VC1931618

Molecular Formula: C6H11FO5

Molecular Weight: 182.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11FO5 |

|---|---|

| Molecular Weight | 182.15 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |

| Standard InChI Key | ATMYEINZLWEOQU-VFUOTHLCSA-N |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)O)O)O)O |

| Canonical SMILES | C(C1C(C(C(C(O1)F)O)O)O)O |

Introduction

Structural Characteristics and Physical Properties

β-D-Glucopyranosyl fluoride is a carbohydrate derivative where the anomeric hydroxyl group of D-glucose has been replaced with a fluorine atom in the β-configuration. This substitution creates a reactive glycosyl donor with distinctive chemical properties compared to other glycosides. The compound belongs to the broader family of glycosyl fluorides, which are characterized by their relatively stable nature under appropriate storage conditions while maintaining significant reactivity in glycosylation reactions.

While specific data for β-D-Glucopyranosyl fluoride is limited in the search results, we can consider the properties of its α-anomer (α-D-Glucopyranosyl fluoride) as a close reference. The α-anomer has the following physical properties, which would be similar but not identical for the β-anomer:

Table 1: Physical Properties of Glycopyranosyl Fluoride

| Property | Value (α-anomer) | Notes for β-anomer |

|---|---|---|

| Molecular Formula | C₆H₁₁FO₅ | Same for β-anomer |

| Molecular Weight | 182.147 g/mol | Same for β-anomer |

| Density | 1.59 g/cm³ | Similar for β-anomer |

| Melting Point | 190-200°C (decomp.) | Different for β-anomer |

| Boiling Point | 371.3°C at 760 mmHg | Similar for β-anomer |

| Flash Point | 170.6°C | Similar for β-anomer |

| Vapor Pressure | 4.99E-07 mmHg at 25°C | Similar for β-anomer |

| Refractive Index | 1.535 | Slightly different for β-anomer |

| Storage Condition | 2-8°C | Same for β-anomer |

The β-anomer generally exhibits different physicochemical properties compared to the α-anomer due to the different spatial orientation of the anomeric fluorine atom. This conformational difference significantly affects its reactivity profile and applications in glycosylation reactions .

Synthetic Applications in Glycosylation Reactions

β-D-Glucopyranosyl fluoride has emerged as a valuable glycosyl donor in various glycosylation reactions, particularly due to its reactive nature and the ability to achieve stereoselectivity under appropriate conditions.

Catalytic Activation Mechanisms

Recent research has demonstrated that glycosyl fluorides, including β-D-Glucopyranosyl fluoride, can be efficiently activated using catalytic amounts of Lewis acids. A groundbreaking study has shown that as little as 1 mol% of BF₃·Et₂O can effectively catalyze glycosylation reactions with glycosyl fluorides under appropriate conditions . This represents a significant advancement over conventional methods that typically require stoichiometric or excess amounts of Lewis acids.

The activation of β-D-Glucopyranosyl fluoride can be achieved through various catalytic systems:

Table 2: Catalytic Systems for Activation of Glycosyl Fluorides

| Catalyst | Concentration | Conditions | Effectiveness |

|---|---|---|---|

| BF₃·Et₂O | 1 mol% | N₂-filled glovebox, no dehydrating agents | High yields for both armed and disarmed donors |

| TfOH | 1 mol% | N₂-filled glovebox, no dehydrating agents | Effective for armed and disarmed donors |

| Me₃SiOTf | 1 mol% | N₂-filled glovebox, no dehydrating agents | Effective without prior silylation of acceptors |

| (C₆H₅)₃B | 1 mol% | N₂-filled glovebox, no dehydrating agents | Effective only for armed donors |

| SnCl₂-AgClO₄ | 1 mol% | N₂-filled glovebox, no dehydrating agents | Limited effectiveness |

| Cp₂HfCl₂-AgOTf | 1 mol% | N₂-filled glovebox, no dehydrating agents | Limited effectiveness |

| InI₃ | Catalytic | Broader reaction conditions | Effective for certain protected derivatives |

This table illustrates the diverse catalytic systems that can be employed for the activation of glycosyl fluorides, with varying degrees of effectiveness depending on the specific donor structure and reaction conditions .

Reactivity Considerations

An important characteristic of β-D-Glucopyranosyl fluoride is its higher reactivity compared to the α-anomer. Research has demonstrated that in glycosylation reactions, the β-anomer of glycosyl fluorides generally exhibits greater reactivity, which can be advantageous in overcoming activation barriers for certain challenging substrates . This enhanced reactivity is particularly valuable when working with sterically hindered acceptors or when aiming for specific stereochemical outcomes.

Mechanistic Insights into Glycosylation Reactions

Catalytic Cycle and Reaction Mechanisms

Recent mechanistic studies have provided valuable insights into the activation of glycosyl fluorides, including β-D-Glucopyranosyl fluoride. Research suggests that in BF₃·Et₂O-catalyzed reactions, the catalytic cycle involves the generation of hydrogen fluoride (HF) and its subsequent reaction with glass vessels, leading to the formation of silicon tetrafluoride (SiF₄). The coexistence of BF₃ and SiF₄ appears to play a crucial role in catalyzing glycosylation reactions with glycosyl fluorides .

This mechanistic understanding explains why reactions performed in nitrogen-filled gloveboxes without dehydrating agents achieve higher efficiency compared to conventional reaction setups. The absence of moisture and dehydrating agents allows for the establishment of an effective catalytic cycle involving the generated HF and SiF₄ species .

Stereoselectivity Control

A significant advantage of β-D-Glucopyranosyl fluoride in glycosylation reactions is the ability to control stereoselectivity. The stereochemical outcome of glycosylation reactions can be influenced by various factors, including:

-

Solvent effects: The choice of solvent can significantly impact stereoselectivity. For instance, nitrile solvents like acetonitrile tend to enhance β-selectivity in glycosylation reactions with glycosyl fluorides .

-

Protecting group patterns: The nature and position of protecting groups on the glycosyl donor can influence stereoselectivity through both steric and electronic effects.

-

Temperature effects: Reaction temperature can be modulated to achieve selective activation and control stereochemical outcomes. Research has shown that low-temperature conditions (-78°C) allow for selective activation of armed glycosyl fluoride donors while leaving disarmed donors intact .

Practical Applications and Synthetic Strategies

Substrate Scope and Synthetic Utility

β-D-Glucopyranosyl fluoride and its derivatives have demonstrated broad substrate compatibility in glycosylation reactions. Research has shown successful glycosylation with various acceptors, including primary and secondary alcohols, as well as amino acid derivatives like serine and threonine .

The synthetic utility of β-D-Glucopyranosyl fluoride extends to:

-

Oligosaccharide synthesis: The compound serves as an effective building block for the construction of complex oligosaccharides.

-

Glycoconjugate synthesis: It enables the preparation of glycoconjugates with biological relevance.

-

Selective glycosylation: The differential reactivity of armed versus disarmed glycosyl fluorides allows for selective glycosylation strategies in the synthesis of complex carbohydrates .

Sequential Glycosylation Strategies

One of the most valuable applications of β-D-Glucopyranosyl fluoride is in sequential glycosylation strategies. By exploiting the reactivity differences between armed and disarmed glycosyl fluorides, researchers have developed elegant approaches for the step-wise construction of complex oligosaccharides.

For example, at low temperatures (-78°C), armed glycosyl fluorides can be selectively activated while disarmed donors remain intact. This selective activation allows for controlled glycosylation sequences, as demonstrated in the synthesis of protected α-gal structures . Such methodologies are particularly valuable in the preparation of complex carbohydrates with potential applications in immunotherapy and other biomedical fields.

Comparative Analysis with Other Glycosyl Donors

When compared to other glycosyl donors, β-D-Glucopyranosyl fluoride offers several distinct advantages:

Table 3: Comparison of β-D-Glucopyranosyl Fluoride with Other Glycosyl Donors

| Feature | β-D-Glucopyranosyl Fluoride | Glycosyl Bromides | Glycosyl Trichloroacetimidates | Thioglycosides |

|---|---|---|---|---|

| Stability | Moderate to high stability | Low stability | Moderate stability | High stability |

| Activation conditions | Mild Lewis acids (catalytic) | Silver salts, Lewis acids | Lewis acids | Thiophilic promoters |

| Stereoselectivity control | Good to excellent | Variable | Good | Variable |

| Catalytic activation | Possible with 1 mol% catalyst | Challenging | Challenging | Possible with specific systems |

| Functional group tolerance | Good | Limited | Good | Good |

| Applicability in complex synthesis | High | Moderate | High | High |

This comparison highlights the unique position of β-D-Glucopyranosyl fluoride among glycosyl donors, particularly its amenability to catalytic activation under mild conditions and good stereoselectivity control .

Recent Advances and Future Directions

Recent research has expanded the synthetic utility of β-D-Glucopyranosyl fluoride through several innovative approaches:

-

Development of new catalytic systems: The discovery that 1 mol% of BF₃·Et₂O can effectively catalyze glycosylation reactions with both armed and disarmed glycosyl fluoride donors represents a significant advancement in the field .

-

Mechanistic understanding: Improved understanding of the catalytic cycle involving HF and SiF₄ has led to more efficient reaction conditions and broader substrate scope .

-

Application in continuous glycosylation: The selective activation of armed versus disarmed glycosyl fluorides enables continuous glycosylation strategies for the efficient construction of complex oligosaccharides .

Future research directions may include:

-

Development of more selective catalytic systems for stereocontrolled glycosylations.

-

Application of β-D-Glucopyranosyl fluoride in the synthesis of biologically active glycoconjugates.

-

Exploration of environmentally benign reaction conditions for sustainable glycosylation methodologies.

-

Integration of β-D-Glucopyranosyl fluoride chemistry with other synthetic methodologies for the preparation of complex carbohydrate structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume